
Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate, commonly known as TBNPC, is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of TBNPC involves the chelation of metal ions through its nitro and carbamate groups. The compound forms a stable complex with the metal ion, which leads to a change in its fluorescence properties. The binding affinity of TBNPC towards different metal ions can be modulated by changing the substituents on the pyrazole ring.
Biochemical and Physiological Effects
TBNPC has been shown to exhibit low cytotoxicity towards various cell lines, making it a potential candidate for use in biological applications. The compound has been studied for its interaction with proteins and DNA, and it has been shown to bind to specific sites on these molecules. The binding of TBNPC to proteins and DNA can lead to changes in their function and structure, which can be studied using various techniques such as fluorescence spectroscopy and X-ray crystallography.
实验室实验的优点和局限性
TBNPC has several advantages for use in lab experiments. It exhibits high selectivity and sensitivity towards certain metal ions, making it a potential candidate for the development of biosensors. The compound is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, TBNPC has some limitations, such as its limited solubility in aqueous solutions, which can affect its performance in certain applications.
未来方向
There are several potential future directions for the study of TBNPC. One possible direction is the development of TBNPC-based biosensors for the detection of metal ions in biological samples. Another direction is the study of TBNPC's interaction with specific proteins and DNA sequences, which can provide insights into their function and structure. Additionally, the synthesis of new derivatives of TBNPC with improved properties and selectivity towards specific metal ions can be explored.
Conclusion
TBNPC is a chemical compound that has shown significant potential for use in various areas of scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Its potential future directions include the development of biosensors, the study of its interaction with proteins and DNA, and the synthesis of new derivatives with improved properties.
合成方法
The synthesis of TBNPC involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 2-butyl-5-nitropyrazole, which is then reacted with tert-butyl isocyanate to form TBNPC. The reaction is carried out under specific temperature and pressure conditions to obtain a high yield of the product. The purity of the product is determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
TBNPC has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions such as copper, zinc, and iron. This property makes it a potential candidate for the development of biosensors for the detection of metal ions in biological samples.
属性
IUPAC Name |
tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-6-7-15-9(8-10(14-15)16(18)19)13-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSKYCMUVIVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2880541.png)


![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B2880545.png)


![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B2880554.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)